molecular formula C9H14O2 B12370805 Methyl 2-Octynoate-d5

Methyl 2-Octynoate-d5

Cat. No.: B12370805
M. Wt: 159.24 g/mol
InChI Key: FRLZQXRXIKQFNS-WNWXXORZSA-N
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Description

Methyl 2-Octynoate-d5 is a deuterated labeled compound, specifically a deuterated form of Estragole (4-Allylanisole). Estragole is a relatively nontoxic volatile terpenoid ether, which is a major component of the essential oil of many plants . The deuterated form, this compound, is used primarily in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Octynoate-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of Methyl 2-Octynoate. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Octynoate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 2-Octynoate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 2-Octynoate-d5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can affect its pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds . This can result in altered biological activity and efficacy.

Comparison with Similar Compounds

Methyl 2-Octynoate-d5 is unique due to the presence of deuterium atoms, which distinguish it from similar non-deuterated compounds. Some similar compounds include:

This compound stands out due to its specific applications in research and its unique properties conferred by the deuterium atoms.

Properties

Molecular Formula

C9H14O2

Molecular Weight

159.24 g/mol

IUPAC Name

methyl 7,7,8,8,8-pentadeuteriooct-2-ynoate

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3/i1D3,3D2

InChI Key

FRLZQXRXIKQFNS-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCC#CC(=O)OC

Canonical SMILES

CCCCCC#CC(=O)OC

Origin of Product

United States

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